![molecular formula C16H15N3O3S B2685427 N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide CAS No. 38501-68-7](/img/structure/B2685427.png)
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide” is a derivative of quinazolin-4 (3H)-one . Quinazolin-4 (3H)-one derivatives have been synthesized with the aim of developing potent analgesic, anti-inflammatory, and antimicrobial agents .
Synthesis Analysis
The compound was synthesized by adding appropriate aromatic/heterocyclic aldehydes in fraction with the well stirred mixture of 2-hydrazinyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide in ethanol and a few drops of glacial acetic acid .Molecular Structure Analysis
The molecular structure of this compound was characterized by FT-IR, 1H-NMR, and mass spectroscopy .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
Quinazolinone derivatives have been shown to possess anti-inflammatory properties . They inhibit the enzyme cyclooxygenase (COX), which is involved in the inflammatory process . This makes them potential candidates for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).
Analgesic Activity
In addition to their anti-inflammatory properties, quinazolinone derivatives have also been found to have analgesic (pain-relieving) effects . This could make them useful in the development of new pain management medications.
Antimicrobial Activity
Quinazolinone derivatives have demonstrated antimicrobial activity against various strains of bacteria . This suggests they could be used in the development of new antibiotics.
Antitubercular Activity
Some quinazolinone derivatives have shown potential for the treatment of tuberculosis . They have demonstrated activity against Mycobacterium tuberculosis, the bacterium that causes this disease.
Anti-HIV Activity
Quinazolinone derivatives have also been investigated for their potential anti-HIV activity . They could potentially be used in the development of new treatments for HIV and AIDS.
Anticancer Activity
Quinazolinone derivatives have been studied for their potential anticancer properties . They have shown activity against certain types of cancer cells, suggesting they could be used in the development of new cancer treatments.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-11-17-15-6-4-3-5-14(15)16(20)19(11)13-9-7-12(8-10-13)18-23(2,21)22/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAZFJJORZCDMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

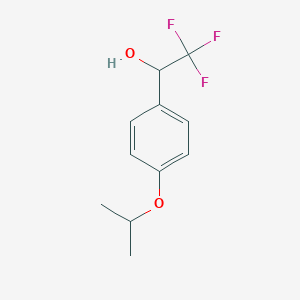
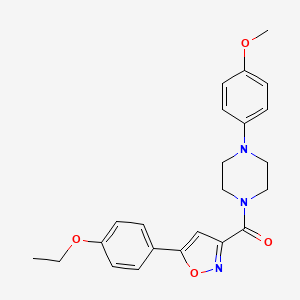
![6-chloro-N'-[1-(difluoromethyl)cyclopentanecarbonyl]pyridine-2-carbohydrazide](/img/structure/B2685347.png)
![2-[({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B2685349.png)
![5-benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2685350.png)

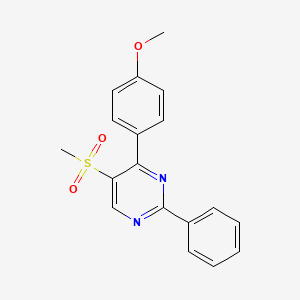
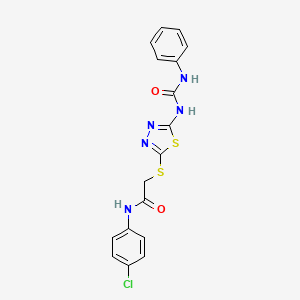
![Methyl 2-[[1-(5-chloro-2-methylphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate](/img/structure/B2685359.png)


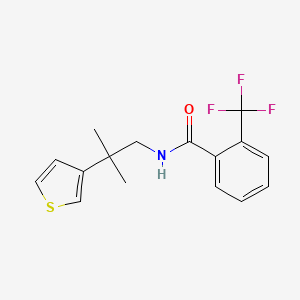
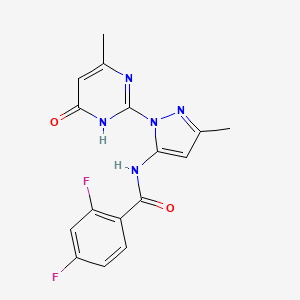
![4-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)thiomorpholine](/img/structure/B2685367.png)